

Inter-laboratory validation of an analytical method for Keto Ziprasidone.

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Compound of Interest		
Compound Name:	Keto Ziprasidone	
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An Inter-laboratory Validation Guide to an Analytical Method for **Keto Ziprasidone**, an Impurity of Ziprasidone

This guide provides a comprehensive overview of a validated analytical method for the quantification of **Keto Ziprasidone**, a known impurity of the atypical antipsychotic drug Ziprasidone. The primary method detailed is a high-performance liquid chromatographytandem mass spectrometry (UHPLC-MS/MS) method, chosen for its high sensitivity and selectivity. For comparative purposes, data from a conventional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is also presented.

This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Ziprasidone. It outlines the experimental protocol for the UHPLC-MS/MS method and presents its performance characteristics. Furthermore, a proposed workflow for an inter-laboratory validation study is provided to ensure the method's robustness and reproducibility across different laboratories.

Data Presentation: Method Performance Comparison

The following tables summarize the validation parameters for the UHPLC-MS/MS method for Ziprasidone and its impurities, including a proxy for **Keto Ziprasidone** (referred to as Zip-oxide in the cited literature, which contains a similar structural motif). A comparison with a standard



HPLC-UV method is also provided to highlight the advantages of the UHPLC-MS/MS approach.

Table 1: Performance Characteristics of the UHPLC-MS/MS Method[1]

Analyte	Linearity Range (ppm)	Correlation Coefficient (r²)	LOD (ppm)	LOQ (ppm)
Ziprasidone	1.05 - 1.95	>0.99	-	-
BITP	LOQ - 0.9	>0.99	0.0007	0.002
Zip-oxide	LOQ - 0.9	>0.99	0.0007	0.002
Chloroethyl- chloroindolinone	LOQ - 0.9	>0.99	0.014	0.05
Zip-dimer	LOQ - 0.9	>0.99	0.007	0.02
Zip-BIT	LOQ - 0.9	>0.99	0.00003	0.00007

Table 2: Comparison of UHPLC-MS/MS and HPLC-UV Methodologies[1]

Parameter	UHPLC-MS/MS Method	HPLC-UV Method
Selectivity	High, due to mass detection	Lower, potential for co-elution
Sensitivity	High (LODs in low ppm to ppb range)	Moderate
Analysis Time	Shorter	Longer
Solvent Consumption	Reduced	Higher
Precision (RSD%)	0.72 - 4.5% for impurities	0.29 - 3.77% for impurities
Accuracy (Recovery %)	Satisfactory for trace analysis	92.15 - 104.96% for impurities

Experimental Protocol: UHPLC-MS/MS Method



This section details the experimental protocol for the simultaneous determination of Ziprasidone and its impurities, including **Keto Ziprasidone** (Zip-oxide).[1][2]

- 1. Instrumentation:
- A UHPLC system coupled with a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.[3]
- 2. Chromatographic Conditions:
- Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).
- Mobile Phase A: 10mM ammonium formate buffer, pH 4.7.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A gradient program should be optimized to ensure adequate separation of all impurities.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μL.
- Total Run Time: Approximately 7 minutes.
- 3. Mass Spectrometry Conditions:
- Ionization Mode: Positive heated electrospray ionization (HESI).
- Scan Type: Selected Reaction Monitoring (SRM).
- SRM Transitions:
 - Ziprasidone: m/z 412.9 → 193.9
 - Zip-oxide (Keto Ziprasidone proxy): m/z 427.9 → 177.0

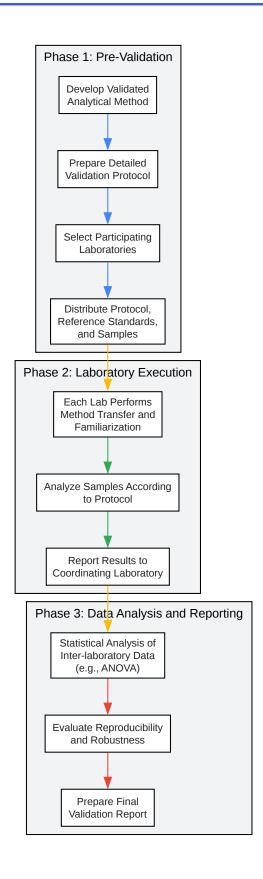


- Other impurities should have their specific precursor and product ions optimized.
- Vaporizer Temperature: 400°C.
- Collision energies and tube lens potentials should be optimized for each analyte.
- 4. Standard and Sample Preparation:
- Standard Stock Solutions: Prepare individual stock solutions of Ziprasidone and each impurity (including **Keto Ziprasidone**) in a suitable solvent (e.g., a mixture of acetonitrile, methanol, water, and hydrochloric acid).
- Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions to the desired concentrations for calibration curves.
- Sample Preparation: The preparation of the sample will depend on the matrix (e.g., bulk drug substance, pharmaceutical dosage form). For capsules, this may involve dissolving the contents in the solvent mixture.

Mandatory Visualization

The following diagrams illustrate the proposed workflow for an inter-laboratory validation study of the analytical method for **Keto Ziprasidone**.

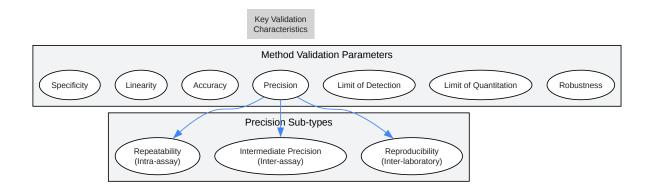




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Caption: Workflow for an inter-laboratory validation study.





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Caption: Key parameters for analytical method validation.

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